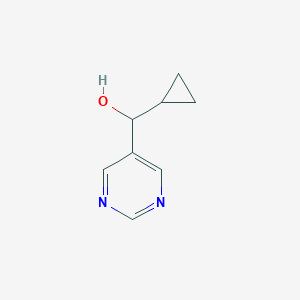

Cyclopropyl(pyrimidin-5-yl)methanol

Descripción

Propiedades

Número CAS |

117975-22-1 |

|---|---|

Fórmula molecular |

C8H10N2O |

Peso molecular |

150.18 g/mol |

Nombre IUPAC |

cyclopropyl(pyrimidin-5-yl)methanol |

InChI |

InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2 |

Clave InChI |

MSPRNXDRUFWZPM-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2=CN=CN=C2)O |

SMILES canónico |

C1CC1C(C2=CN=CN=C2)O |

Sinónimos |

5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI) |

Origen del producto |

United States |

Q & A

Q. What are the established synthetic routes for Cyclopropyl(pyrimidin-5-yl)methanol, and how are yields optimized?

Cyclopropyl(pyrimidin-5-yl)methanol can be synthesized via cross-coupling reactions, as demonstrated in the synthesis of [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) using 5-bromopyrimidine under palladium catalysis (General Procedure C). Key steps include cyclopropane ring formation via Suzuki-Miyaura coupling, followed by hydroxylation. Yields (~74%) can be improved by optimizing reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of boronic acid derivatives .

Q. How is the stereochemistry of Cyclopropyl(pyrimidin-5-yl)methanol confirmed experimentally?

Stereochemical assignment relies on -NMR coupling constants (e.g., for cyclopropane protons) and NOE experiments. For example, in [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol, distinct chemical shifts at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.7–4.1 ppm (methanol CH₂) confirm spatial orientation. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What are the key physicochemical properties of Cyclopropyl(pyrimidin-5-yl)methanol?

The compound (C₈H₁₀N₂O) has a molecular weight of 150.18 g/mol. Its logP (~1.2) and solubility profile (moderate in polar solvents like methanol) are predicted via computational tools (e.g., PubChem descriptors). The pyrimidine ring contributes to π-π stacking, while the cyclopropyl group introduces steric constraints affecting crystallization .

Advanced Research Questions

Q. How does the cyclopropyl group influence electrochemical stability in methanol-based reactions?

Cyclopropane rings exhibit unique oxidation behavior. Controlled potential electrolysis (1.70 V vs. SCE) in methanol shows that cyclopropyl groups oxidize preferentially over solvent or electrolyte, as evidenced by current density (0.08 A/cm²) and yield (96.8%). Polarization studies using carbon electrodes reveal cyclopropane’s lower oxidation potential compared to aryl groups, critical for designing redox-stable derivatives .

Q. What strategies resolve contradictions in NMR data for cyclopropyl-containing analogs?

Discrepancies in -NMR shifts (e.g., cyclopropyl carbons at δ 10–15 ppm vs. δ 18–22 ppm) may arise from solvent effects or diastereomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. Cross-validation with X-ray crystallography (e.g., for [(1R,2S)-2-Phenylcyclopropyl]methanol derivatives) provides definitive structural confirmation .

Q. What structure-activity relationships (SAR) are observed in pyrimidine-methanol derivatives?

Substitution at pyrimidine C-4/C-6 positions (e.g., methylthio or chloro groups) enhances antimicrobial activity. For instance, [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol shows improved bioactivity due to electrophilic chlorine atoms. Cyclopropyl groups at C-5 (vs. cyclohexyl) reduce steric hindrance, improving binding to bacterial enoyl-ACP reductase .

Q. How are mechanistic insights into cyclopropane ring-opening reactions applied to functionalization?

Acid-catalyzed ring-opening of cyclopropyl(pyrimidin-5-yl)methanol generates allylic alcohols, which are trapped via Mitsunobu reactions or epoxidation. Monitoring via -NMR (disappearance of cyclopropane signals at δ 1.2–1.5 ppm) and GC-MS confirms intermediates. Kinetic studies (Arrhenius plots) reveal activation energies ~25 kcal/mol for ring-opening in HCl/MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.